![molecular formula C16H11FN2O B5562260 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)

3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxalinones, such as 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone, typically involves palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines. This method offers a simple, direct, and selective approach for creating 2(1H)-quinolinones under conditions that are environmentally friendly and operationally simple, achieving yields up to 97% (Ferguson et al., 2013).

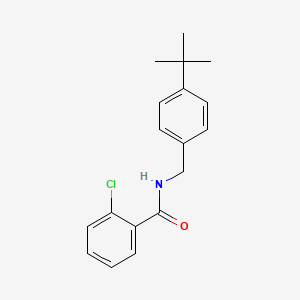

Molecular Structure Analysis

The molecular structure of quinoxalinones, including the 3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone, typically involves detailed analysis through X-ray crystallography or NMR spectroscopy. These techniques help in understanding the dihedral angles, intermolecular hydrogen bonding, and π-π interactions which are crucial for determining the chemical reactivity and interaction properties of these compounds (Koch et al., 2009).

Chemical Reactions and Properties

Quinoxalinones participate in various chemical reactions, such as the metal-free three-component cyanoalkylation which involves radical cascade reactions. This process is significant for functionalizing the quinoxaline nucleus, contributing to the compound’s utility in synthetic chemistry (Bhuyan et al., 2022). Additionally, they undergo reactions such as C-H functionalization under metal-free conditions, which is vital for introducing different substituents and modifying the molecule's properties (Ding et al., 2021).

Aplicaciones Científicas De Investigación

Fluorescence Sensing Applications

Quinoxalinone derivatives have been extensively studied for their potential as fluorescent chemical sensors due to their photophysical properties. For instance, quinoxalinone-based compounds have been utilized as fluoroionophores for sensitive and selective detection of metal ions such as Fe(3+) in various media, highlighting their application in environmental monitoring and analytical chemistry (Zhang et al., 2007). Additionally, these compounds are explored for pH sensing in biological systems, offering tools for bioimaging and diagnostics (Zhu et al., 2018).

Organic Synthesis and Material Science

Quinoxalinone frameworks serve as key intermediates in the synthesis of complex organic molecules and materials. The superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids, for example, leads to the formation of quinolin-2(1H)-one derivatives, showcasing the versatility of quinoxalinone derivatives in organic synthesis (Ryabukhin et al., 2014). These compounds also find applications in developing viscosity-sensitive fluorescent probes, which are crucial for studying dynamic biological processes (Wang et al., 2009).

Photoluminescence and Optoelectronics

The photoluminescence behavior of quinoxalinone derivatives is of significant interest for optoelectronic applications. Such compounds have been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices, contributing to the advancement of display and lighting technologies (Padma et al., 2017). The tunable solid-state fluorescence emission of anthracene-based fluorophores, including quinoxalinone derivatives, further underscores their potential in creating materials with customizable optical properties (Sun et al., 2013).

Advanced Materials for Sensing and Electronics

Quinoxalinone derivatives are explored for creating advanced materials with specific sensing and electronic properties. For instance, their application in the preparation of fluoroionophores demonstrates the adaptability of these compounds in developing new materials for metal ion detection (Ahmad et al., 1995). Moreover, their role in the synthesis of high-temperature proton exchange membrane fuel cells highlights the contribution of quinoxalinone derivatives to renewable energy technologies (Hsu et al., 2018).

Propiedades

IUPAC Name |

3-[(E)-2-(2-fluorophenyl)ethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-12-6-2-1-5-11(12)9-10-15-16(20)19-14-8-4-3-7-13(14)18-15/h1-10H,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUNPRTWKUJTBS-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3NC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)

![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)